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Compound of Interest

Compound Name: 1-Butene

Cat. No.: B085601 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 1-butene (C₄H₈). It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule. For 1-butene, both ¹H and ¹³C NMR provide critical data for its structural

identification.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-butene reveals five distinct proton environments, although at lower

resolutions, the two terminal vinylic protons may appear as a single signal. The integration of

the signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Data for 1-Butene
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Protons
(Structure:
H₂Cᵃ=CᵇH-
CᶜH₂-CᵈH₃)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

Hᵃ (trans to

C₂H₅)
~5.0 ppm

Doublet of

Doublets (dd)

Jac ≈ 17 Hz, Jab

≈ 1.5 Hz
1H

Hᵃ (cis to C₂H₅) ~5.0 ppm
Doublet of

Doublets (dd)

Jbc ≈ 10 Hz, Jab

≈ 1.5 Hz
1H

Hᵇ ~5.6-5.8 ppm Multiplet (m) - 1H

Hᶜ ~1.9-2.1 ppm Multiplet (m) - 2H

Hᵈ ~0.9-1.0 ppm Triplet (t) Jcd ≈ 7.5 Hz 3H

Note: At lower resolutions, the two protons at Hᵃ may appear as a single multiplet. The proton

ratio is often cited as 2:1:2:3.[1]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 1-butene shows four distinct signals, corresponding to the four

unique carbon atoms in the molecule.[2][3]

Table 2: ¹³C NMR Data for 1-Butene

Carbon (Structure: C¹H₂=C²H-C³H₂-C⁴H₃) Chemical Shift (δ) ppm

C¹ (=CH₂) ~113-115 ppm

C² (=CH) ~140 ppm

C³ (-CH₂-) ~27-30 ppm

C⁴ (-CH₃) ~13 ppm

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 1-
butene is characterized by absorptions typical of an alkene and an alkyl group.

Table 3: Key IR Absorption Bands for 1-Butene

Vibrational Mode Wavenumber (cm⁻¹) Intensity

=C-H Stretch (vinylic) 3095 - 3010 Medium

C-H Stretch (alkyl) 2975 - 2860 Strong

C=C Stretch (alkene) 1645 - 1640 Medium, Sharp

-CH₃ Deformation 1470 - 1370 Medium

=C-H Bend (out-of-plane) 995 - 905 Strong

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and

contains a complex pattern of absorptions unique to the 1-butene molecule.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. Electron Ionization (EI) is a common method used for volatile

compounds like 1-butene.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 1-Butene
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Mass-to-Charge Ratio
(m/z)

Proposed Fragment Ion Relative Abundance

56 [C₄H₈]⁺ (Molecular Ion) Moderate

55 [C₄H₇]⁺ Moderate

41 [C₃H₅]⁺ (Allyl Cation) Base Peak (100%)

39 [C₃H₃]⁺ High

29 [C₂H₅]⁺ High

28 [C₂H₄]⁺ High

27 [C₂H₃]⁺ High

The molecular ion peak at m/z 56 confirms the molecular weight of 1-butene.[5] The most

abundant fragment, the base peak, is typically the allyl cation at m/z 41.[6]

Experimental Protocols
4.1. NMR Spectroscopy A typical protocol involves dissolving a sample of 1-butene in a

deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), to avoid solvent

signals in the ¹H NMR spectrum.[1] Tetramethylsilane (TMS) is added as an internal standard,

with its signal defined as 0.0 ppm.[1][2] The spectrum is acquired on a high-field NMR

spectrometer (e.g., 300-600 MHz). For ¹³C NMR, broadband proton decoupling is commonly

used to simplify the spectrum to single lines for each carbon.

4.2. Infrared Spectroscopy For liquid samples, a thin film can be prepared by placing a drop of

the substance between two salt plates (e.g., NaCl or KBr). Gas-phase IR spectra are also

common and are recorded by introducing the gaseous sample into a gas cell with IR-

transparent windows.[4][7] The spectrum is typically recorded using a Fourier-Transform

Infrared (FTIR) spectrometer.[8]

4.3. Mass Spectrometry In Electron Ionization Mass Spectrometry (EI-MS), a gaseous sample

of 1-butene is introduced into the ion source of the mass spectrometer. The molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
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fragmentation.[9] The resulting positively charged ions are accelerated and separated by a

mass analyzer based on their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Analysis
The following diagram illustrates the relationship between the spectroscopic techniques and

the structural information they provide for 1-butene.
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Caption: Workflow of 1-Butene structural elucidation using complementary spectroscopic

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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